CYP2A13 Inhibition Potency (Ki): Bromo Analog Outperforms Chloro and Methyl Analogs
In a head‑to‑head comparison using purified recombinant CYP2A13 and the coumarin hydroxylation assay, 4‑(2‑bromobenzyl)morpholine (compound 4) demonstrated a competitive inhibition constant (Ki) of 17.6 ± 3.1 μM, which is 2.3‑fold lower (more potent) than the Ki of 39.7 ± 4.3 μM for the 2‑chloro analog (compound 3) and 3.8‑fold lower than the Ki of 66.9 μM for the 2‑methyl analog (compound 5) [1].
| Evidence Dimension | CYP2A13 competitive inhibition constant (Ki) |
|---|---|
| Target Compound Data | 17.6 ± 3.1 μM (compound 4, bromo) |
| Comparator Or Baseline | 39.7 ± 4.3 μM (compound 3, 2‑chloro); 66.9 μM (compound 5, 2‑methyl) |
| Quantified Difference | 2.3‑fold lower Ki vs. chloro; 3.8‑fold lower Ki vs. methyl |
| Conditions | Purified recombinant human CYP2A13; coumarin 7‑hydroxylation assay; 37 °C, 10 min reaction; HPLC fluorescence detection [1] |
Why This Matters
A lower Ki translates directly to superior target engagement at equivalent concentrations, enabling more efficient CYP2A13 blockade in lung‑tissue chemoprevention models.
- [1] Scott EE, et al. Pharm Res. 2013;30(9):2290-2302. doi:10.1007/s11095-013-1054-z; Table 1. View Source
